molecular formula C24H28N6O B11046346 2,4-Diamino-10-(dimethylamino)-8,8-dimethyl-5-(4-methylphenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

2,4-Diamino-10-(dimethylamino)-8,8-dimethyl-5-(4-methylphenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

Cat. No.: B11046346
M. Wt: 416.5 g/mol
InChI Key: UPFAMXFKPHVZNY-UHFFFAOYSA-N
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Description

2,4-DIAMINO-10-(DIMETHYLAMINO)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIAMINO-10-(DIMETHYLAMINO)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods often focus on optimizing reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,4-DIAMINO-10-(DIMETHYLAMINO)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2,4-DIAMINO-10-(DIMETHYLAMINO)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4-DIAMINO-10-(DIMETHYLAMINO)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of benzo[b][1,8]naphthyridine and related heterocyclic compounds. Examples include:

  • 2,4-DIAMINO-6-OXO-5,6,7,8-TETRAHYDROBENZO[B][1,8]NAPHTHYRIDINE
  • 2,4-DIAMINO-10-METHYL-8,8-DIMETHYL-5-(4-METHYLPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE

Uniqueness

What sets 2,4-DIAMINO-10-(DIMETHYLAMINO)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

2,4-diamino-10-(dimethylamino)-8,8-dimethyl-5-(4-methylphenyl)-6-oxo-7,9-dihydro-5H-benzo[b][1,8]naphthyridine-3-carbonitrile

InChI

InChI=1S/C24H28N6O/c1-13-6-8-14(9-7-13)18-19-16(10-24(2,3)11-17(19)31)30(29(4)5)23-20(18)21(26)15(12-25)22(27)28-23/h6-9,18H,10-11H2,1-5H3,(H4,26,27,28)

InChI Key

UPFAMXFKPHVZNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=C(C(=N4)N)C#N)N)N(C)C

Origin of Product

United States

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